Formic acid water Formic acid water
Brand Name: Vulcanchem
CAS No.: 19215-28-2
VCID: VC14138022
InChI: InChI=1S/CH2O2.H2O/c2-1-3;/h1H,(H,2,3);1H2
SMILES:
Molecular Formula: CH4O3
Molecular Weight: 64.041 g/mol

Formic acid water

CAS No.: 19215-28-2

Cat. No.: VC14138022

Molecular Formula: CH4O3

Molecular Weight: 64.041 g/mol

* For research use only. Not for human or veterinary use.

Formic acid water - 19215-28-2

Specification

CAS No. 19215-28-2
Molecular Formula CH4O3
Molecular Weight 64.041 g/mol
IUPAC Name formic acid;hydrate
Standard InChI InChI=1S/CH2O2.H2O/c2-1-3;/h1H,(H,2,3);1H2
Standard InChI Key HQVFCQRVQFYGRJ-UHFFFAOYSA-N
Canonical SMILES C(=O)O.O

Introduction

Chemical and Physical Properties of Formic Acid-Water Systems

Structural and Thermodynamic Characteristics

Formic acid (HCOOH) is fully miscible with water due to hydrogen bonding between the carboxylic acid group and water molecules . The density of a 100% formic acid solution is 1.22 g/cm³, decreasing linearly with water content. At 400 K and 1.6 M concentration, ab initio molecular dynamics simulations reveal that formic acid exists predominantly in its trans-HCOOH form at the MgO(001)-water interface, stabilized by interfacial electric fields . This stabilization lowers the free energy barrier for synthesis from carbon monoxide (CO) and water, shifting the equilibrium constant (K) to 42 ± 2 at 400 K, compared to K = 8 ± 2 in bulk water .

The acid dissociation constant (pKa) of formic acid in water is 3.75, but interfacial effects at mineral surfaces like MgO(001) can suppress dissociation, favoring the neutral form . This contrasts with bulk water, where formate ions (HCOO⁻) dominate at pH > pKa.

Phase Behavior and Solubility

The ternary system nitromethane + formic acid + water exhibits a Type I miscibility gap, with nitromethane and water being partially miscible . At 293.2 K, the solubility of nitromethane in water is 0.0345 mole fraction, increasing to 0.0426 at 313.2 K . Formic acid enhances miscibility between nitromethane and water, as shown in Figure 1 :

Component293.2 K (mole fraction)313.2 K (mole fraction)
Nitromethane (H₂O)0.03450.0426
Formic Acid (H₂O)Fully miscibleFully miscible

Synthesis and Decomposition of Formic Acid in Aqueous Media

Catalytic Synthesis at Mineral-Water Interfaces

The MgO(001)-water interface promotes formic acid synthesis via the reaction:
CO+H2OHCOOH\text{CO} + \text{H}_2\text{O} \rightleftharpoons \text{HCOOH}
Ab initio simulations show a thermodynamic preference for HCOOH formation at the interface (ΔG = 62 ± 2 kJ/mol) compared to bulk water (ΔG = 31 ± 2 kJ/mol) . This is attributed to the surface electric field (∼0.3 V/Å), which stabilizes polar transition states. External electric fields applied to bulk water similarly enhance HCOOH yield, achieving K = 24 ± 2 at 400 K .

Decomposition Pathways

In supercritical water (550–650°C), formic acid decomposes via two pathways :

  • Decarboxylation: HCOOHCO2+H2\text{HCOOH} \rightarrow \text{CO}_2 + \text{H}_2 (dominant).

  • Dehydration: HCOOHCO+H2O\text{HCOOH} \rightarrow \text{CO} + \text{H}_2\text{O} (secondary).

High temperatures favor decarboxylation, with carbon gasification efficiency reaching 94.5% at 20 s residence time . Water acts as a catalyst, reducing activation energies by 15–20 kJ/mol .

Separation and Concentration of Formic Acid from Water

Pervaporation with CHA Zeolite Membranes

A two-step pervaporation process using high-silica CHA membranes achieves 18.2 wt% formic acid from a 3 wt% feed containing 0.5 M KCl :

  • Desalination: CHA pores (∼3.8 Å) exclude hydrated K⁺ (∼6.6 Å) and Cl⁻ (∼6.4 Å), retaining 99% of ions.

  • Dehydration: Water (kinetic diameter = 2.65 Å) permeates faster than HCOOH (4.0 Å), yielding 40 wt% HCOOH in the retentate .

Repetitive dehydration achieves 77.6 wt% HCOOH, surpassing the azeotropic concentration (Figure 2) :

StepFeed (wt% HCOOH)Retentate (wt% HCOOH)HCOOH Recovery (%)
13.016.079
216.040.065
340.077.669

Industrial and Environmental Applications

Chemical Synthesis

Formic acid-water mixtures serve as solvents for:

  • Decarboxylation catalysts: Enhancing H₂ production in supercritical water .

  • Reducing agents: Reducing dichromates (e.g., HCOOH+K2Cr2O7Cr2O3+CO2\text{HCOOH} + \text{K}_2\text{Cr}_2\text{O}_7 \rightarrow \text{Cr}_2\text{O}_3 + \text{CO}_2) .

CO₂ Electroreduction

In CO₂ electroreduction systems, formic acid accumulates in aqueous electrolytes. CHA membranes enable continuous extraction, achieving 18.2 wt% HCOOH with <1% ion loss .

Challenges and Future Directions

  • Corrosion mitigation: Formic acid-water solutions corrode steel at >10 wt% concentrations. Additives like citric acid are required for industrial use .

  • Energy-efficient separation: Current pervaporation consumes 1.75 kWh/kg HCOOH; optimizing membrane materials could reduce this by 30% .

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